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molecular formula C10H11BrN2O B8477342 1-(5-Bromo-pyridin-3-ylmethyl)-pyrrolidin-2-one

1-(5-Bromo-pyridin-3-ylmethyl)-pyrrolidin-2-one

Cat. No. B8477342
M. Wt: 255.11 g/mol
InChI Key: SRWSKQFHCXMKEA-UHFFFAOYSA-N
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Patent
US09260408B2

Procedure details

To a suspension of sodium hydride (60% in mineral oil, 0.044 g, 1.09 mmol) in DMF (2 mL) was added pyrrolidin-2-one (0.081 g, 0.945 mmol) and the reaction mixture was stirred at room temperature for 20 min. Then, 3-bromo-5-chloromethyl-pyridine (0.15 g, 0.727 mmol) was added and the resulting suspension was heated at 60° C. over night. The mixture was quenched with water (2 mL) and extracted with EtOAc (2×10 mL). Combined organics were dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel flash chromatography eluting with a 0 to 5% MeOH-DCM gradient to give the title compound (0.217 g, 87%) as a white solid. MS: 251.1, 257.1 (M+H+).
Quantity
0.044 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.081 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8].[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([CH2:16]Cl)[CH:15]=1>CN(C=O)C>[Br:9][C:10]1[CH:15]=[C:14]([CH2:16][N:3]2[CH2:7][CH2:6][CH2:5][C:4]2=[O:8])[CH:13]=[N:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.044 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.081 g
Type
reactant
Smiles
N1C(CCC1)=O
Step Three
Name
Quantity
0.15 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)CCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated at 60° C. over night
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water (2 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with a 0 to 5% MeOH-DCM gradient

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1)CN1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.217 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 117%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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